An In-depth Technical Guide to the Chemical Properties of Sodium 2-formylbenzenesulfonate
An In-depth Technical Guide to the Chemical Properties of Sodium 2-formylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Sodium 2-formylbenzenesulfonate. The information is intended to support research, development, and application of this versatile organic compound.
Chemical Identity and Physical Properties
Sodium 2-formylbenzenesulfonate, also known as sodium benzaldehyde-2-sulfonate, is an organic sodium salt containing both an aldehyde and a benzenesulfonate group. It is a key intermediate in the synthesis of various organic compounds, including fluorescent whitening agents and dyes.[1]
Structure:
Figure 1: Chemical Structure of Sodium 2-formylbenzenesulfonate.
The table below summarizes the key physical and chemical properties of Sodium 2-formylbenzenesulfonate.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NaO₄S | [2] |
| Molecular Weight | 208.17 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | >300 °C | |
| Solubility | Soluble in water | [2] |
| Stability | Stable under normal conditions, but air sensitive. | [1] |
| Incompatibilities | Strong oxidizing agents. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Sodium 2-formylbenzenesulfonate. The following tables summarize the expected and reported spectroscopic data.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10.2 | s | Aldehydic proton (-CHO) |
| 7.9 - 8.1 | m | Aromatic protons |
| 7.6 - 7.8 | m | Aromatic protons |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~192 | Aldehydic carbon (C=O) |
| ~145 | Aromatic carbon attached to SO₃Na |
| ~135 | Aromatic carbon attached to CHO |
| 125 - 134 | Aromatic carbons |
FT-IR Spectroscopy
The FT-IR spectrum reveals the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2850 - 2750 | C-H stretch | Aldehyde C-H |
| 1700 - 1680 | C=O stretch | Aldehyde C=O |
| 1600 - 1450 | C=C stretch | Aromatic C=C |
| 1250 - 1150 | S=O stretch | Sulfonate |
| 1050 - 1000 | S=O stretch | Sulfonate |
Mass Spectrometry
Mass spectrometry provides information about the mass and fragmentation of the molecule. The expected molecular ion peak for the anionic component (M-Na)⁻ would be at m/z 185.
| m/z | Fragment |
| 185 | [C₇H₅O₄S]⁻ |
| 157 | [C₆H₅O₃S]⁻ (loss of CO) |
| 125 | [C₆H₅SO₂]⁻ (loss of CHO) |
| 105 | [C₆H₅CO]⁺ (from positive ion mode) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
This section details the experimental procedures for the synthesis and a common reaction of Sodium 2-formylbenzenesulfonate.
Synthesis of Sodium 2-formylbenzenesulfonate
This protocol is adapted from industrial synthesis methods and is intended for laboratory-scale preparation.
Figure 2: Synthesis workflow for Sodium 2-formylbenzenesulfonate.
Materials:
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o-Chlorobenzaldehyde
-
Sodium sulfite
-
Potassium iodide (catalyst)
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Deionized water
Procedure:
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In a high-pressure reaction vessel, combine o-chlorobenzaldehyde, a molar excess of sodium sulfite, and a catalytic amount of potassium iodide in deionized water.
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Seal the vessel and heat the mixture to 170-180 °C with stirring for 8-10 hours.
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After the reaction is complete, cool the vessel to room temperature.
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Filter the reaction mixture to remove any insoluble byproducts.
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Concentrate the filtrate under reduced pressure to a smaller volume.
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Cool the concentrated solution in an ice bath to induce crystallization of the product.
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Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.
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Dry the purified Sodium 2-formylbenzenesulfonate crystals under vacuum.
Purification by Recrystallization
For higher purity, the synthesized product can be recrystallized.
Procedure:
-
Dissolve the crude Sodium 2-formylbenzenesulfonate in a minimum amount of boiling deionized water.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration and dry under vacuum.[1]
Reaction with Chitosan to Form N-benzyl Derivatives
Sodium 2-formylbenzenesulfonate is used to modify chitosan, a biopolymer, through reductive amination.[1][2]
Figure 3: Workflow for the synthesis of N-(2-sulfobenzyl)chitosan.
Materials:
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Chitosan
-
Sodium 2-formylbenzenesulfonate
-
Acetic acid
-
Sodium cyanoborohydride
-
Sodium hydroxide solution
-
Deionized water
-
Ethanol
Procedure:
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Prepare a solution of chitosan in aqueous acetic acid (e.g., 1% v/v).
-
To this solution, add an equimolar amount of Sodium 2-formylbenzenesulfonate and stir at room temperature for 1 hour to form the Schiff base intermediate.
-
Slowly add a molar excess of sodium cyanoborohydride to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Precipitate the N-benzyl derivative of chitosan by slowly adding a sodium hydroxide solution until the pH is basic.
-
Collect the precipitate by filtration.
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Wash the product thoroughly with deionized water and then with ethanol.
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Dry the final product, N-(2-sulfobenzyl)chitosan, under vacuum.
Reactivity and Applications
The chemical reactivity of Sodium 2-formylbenzenesulfonate is primarily dictated by the aldehyde and sulfonate functional groups.
-
Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines (Schiff bases) and other derivatives. The reaction with chitosan is a prime example of its utility in biopolymer modification.
-
Sulfonate Group: The sulfonate group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It also imparts high water solubility to the molecule and its derivatives.
The dual functionality of Sodium 2-formylbenzenesulfonate makes it a valuable building block in the synthesis of:
-
Fluorescent Whitening Agents: It is a primary intermediate in the production of stilbene-based fluorescent whitening agents used in detergents, textiles, and paper.[1]
-
Dyes: It is used in the synthesis of triphenylmethane and other classes of dyes.[1]
-
Pharmaceuticals and Agrochemicals: The reactive aldehyde group allows for its incorporation into more complex molecules with potential biological activity.
-
Polymer Modification: As demonstrated with chitosan, it can be used to functionalize polymers, altering their physical and chemical properties.
Safety and Handling
Sodium 2-formylbenzenesulfonate is considered a hazardous substance. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).




